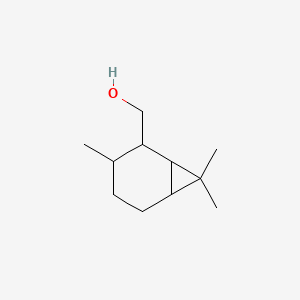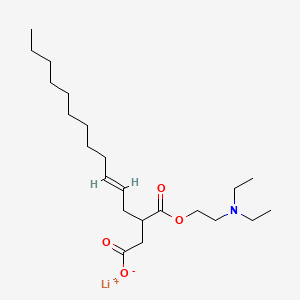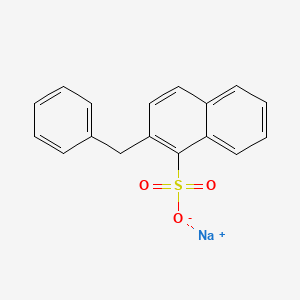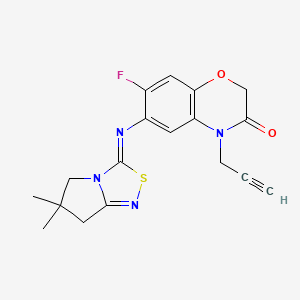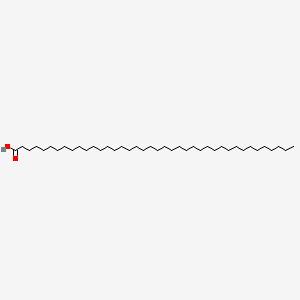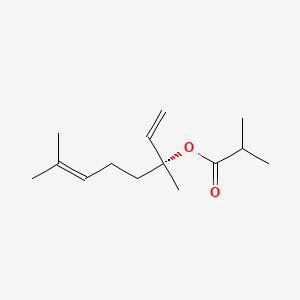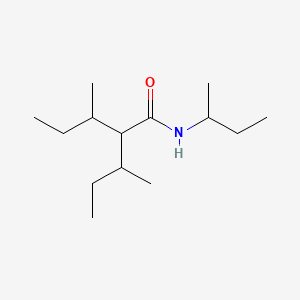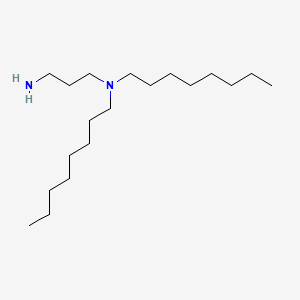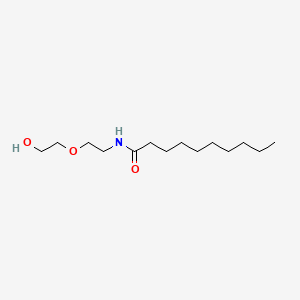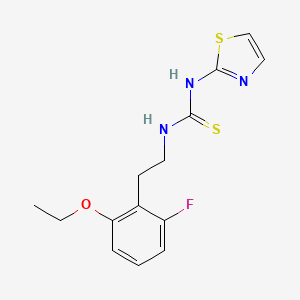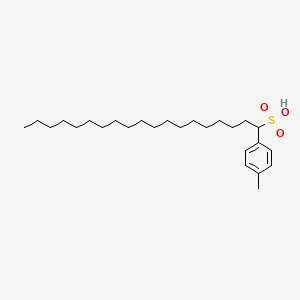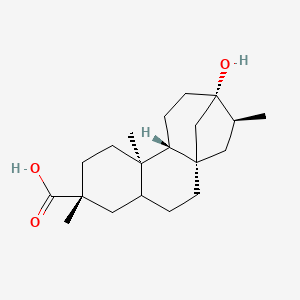
Dihydrosteviol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrosteviol A is a diterpenoid compound derived from steviol, which is the aglycone of steviol glycosides found in the leaves of the Stevia rebaudiana plant Steviol glycosides are known for their high-potency sweetness and are widely used as non-caloric sweeteners
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrosteviol A can be synthesized through the hydrogenation of steviol. The process involves dissolving steviol in ethanol and passing hydrogen gas through the solution in the presence of a platinum on activated carbon catalyst. The reaction is carried out overnight at room temperature, resulting in the formation of this compound and dihydrosteviol B .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrogenation techniques similar to those used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and catalyst efficiency to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrosteviol A undergoes various chemical reactions, including:
Reduction: The hydrogenation process itself is a reduction reaction where the unsaturated bond in steviol is reduced to form this compound.
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and platinum on activated carbon catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Reduction: this compound and dihydrosteviol B.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other diterpenoid compounds.
Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic benefits, such as anti-tuberculosis activity.
Industry: Utilized in the production of non-caloric sweeteners and other food additives.
Mecanismo De Acción
The mechanism of action of dihydrosteviol A involves its interaction with specific molecular targets and pathways. For example, its anti-tuberculosis activity is related to the structure and geometry of its tetracyclic diterpenoid skeleton . The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Steviol: The parent compound from which dihydrosteviol A is derived.
Isosteviol: Another hydrogenated derivative of steviol with different structural features.
Rebaudiosides: Glycosides of steviol with varying numbers of sugar molecules.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which distinguishes it from other steviol derivatives.
Propiedades
Número CAS |
5711-16-0 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1R,6R,9R,10R,13S,14S)-13-hydroxy-6,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-13-10-19-6-4-14-11-17(2,16(21)22)8-9-18(14,3)15(19)5-7-20(13,23)12-19/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14?,15-,17+,18+,19+,20-/m0/s1 |
Clave InChI |
OGHMLISGZARJGS-QSASEQBESA-N |
SMILES isomérico |
C[C@H]1C[C@@]23CCC4C[C@](CC[C@]4([C@@H]2CC[C@@]1(C3)O)C)(C)C(=O)O |
SMILES canónico |
CC1CC23CCC4CC(CCC4(C2CCC1(C3)O)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


